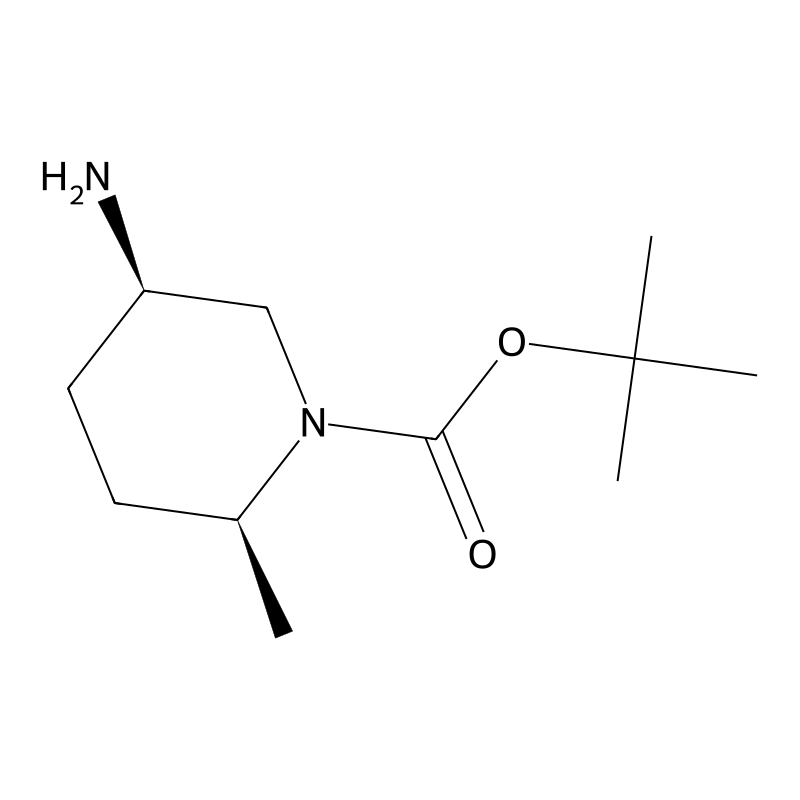

tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate is an organic compound characterized by a piperidine ring with a tert-butyl ester and an amino group. The compound's molecular formula is , and it has a molecular weight of approximately 214.31 g/mol. It appears as a white crystalline solid, typically soluble in organic solvents and slightly soluble in water. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, including chirality and the presence of functional groups that facilitate various

- Oxidation: The compound can undergo oxidation reactions, often utilizing agents such as hydrogen peroxide or tert-butyl hydroperoxide, leading to hydroxylated derivatives.

- Reduction: Reduction can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may yield deoxygenated products.

- Nucleophilic Substitution: The amino group can be replaced by other nucleophiles through substitution reactions, allowing for the introduction of diverse functional groups.

Research indicates that tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate exhibits potential biological activities. It has been studied for its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may possess anti-inflammatory and anti-cancer properties, making it a candidate for further investigation in drug development . Its ability to modulate biological pathways could lead to therapeutic applications in treating various diseases.

The synthesis of tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate generally involves several key steps:

- Formation of the Piperidine Ring: This can be achieved through the reduction of pyridine derivatives or cyclization of appropriate precursors.

- Introduction of the Tert-Butyl Group: This is typically done using tert-butyl chloroformate in the presence of a base such as triethylamine.

- Amination: The amino group is introduced via nucleophilic substitution reactions using ammonia or primary amines.

- Carboxylation: The carboxylate group is introduced through carboxylation reactions, often employing carbon dioxide or carboxylic acid derivatives.

Tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate finds applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex molecules due to its functional groups.

- Medicinal Chemistry: Its potential biological activity makes it a candidate for drug discovery and development.

- Research Tool: The compound is utilized in studies exploring enzyme interactions and mechanisms of action in biological systems .

Studies on tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate have focused on its interactions with biomolecules. Its structure allows it to engage in hydrogen bonding and nucleophilic attacks, which are crucial for binding to target proteins or enzymes. These interactions may influence various biochemical pathways, highlighting its importance in pharmacological research .

Several compounds share structural similarities with tert-Butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Tert-butyl (2S,5R)-2-ethyl-5-methyl-piperazine-1-carboxylate | Piperazine ring | Contains a piperazine instead of piperidine |

| Tert-butyl (2S,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate | Hydroxyl group | Features a hydroxyl group instead of an amino group |

| Tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate | Different stereochemistry | Has different stereochemical configuration |

Uniqueness

Tert-butyl (2S,5R)-5-amino-2-methyl-piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This configuration imparts distinct reactivity patterns and potential biological activities compared to similar compounds. The presence of the tert-butyl group provides steric protection, enhancing its utility as an intermediate in synthetic chemistry.